tert-Butyl tosyl-DL-alaninate

Electrochemical deprotection Sulfonamide cleavage Amino acid protecting groups

tert-Butyl tosyl-DL-alaninate (CAS 69320-91-8) is an N-sulfonylated amino acid derivative featuring a p-toluenesulfonyl (tosyl) group on the amino nitrogen of DL-alanine and a tert-butyl ester on the carboxyl terminus. Its molecular formula is C₁₄H₂₁NO₄S with a molecular weight of 299.39 g/mol.

Molecular Formula C14H21NO4S
Molecular Weight 299.39 g/mol
CAS No. 69320-91-8
Cat. No. B12852584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl tosyl-DL-alaninate
CAS69320-91-8
Molecular FormulaC14H21NO4S
Molecular Weight299.39 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C
InChIInChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3
InChIKeyQERPRDHBJSPFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl tosyl-DL-alaninate (CAS 69320-91-8): Procurement-Ready Identity and Structural Classification


tert-Butyl tosyl-DL-alaninate (CAS 69320-91-8) is an N-sulfonylated amino acid derivative featuring a p-toluenesulfonyl (tosyl) group on the amino nitrogen of DL-alanine and a tert-butyl ester on the carboxyl terminus. Its molecular formula is C₁₄H₂₁NO₄S with a molecular weight of 299.39 g/mol . This compound belongs to the class of doubly protected amino acid building blocks, where the sulfonamide N-protection and the tert-butyl ester O-protection are deliberately combined to enable orthogonal deprotection strategies in multistep organic synthesis, particularly in asymmetric aldol reactions, chelated enolate chemistry, and peptide nucleic acid (PNA) monomer construction [1].

Why tert-Butyl tosyl-DL-alaninate Cannot Be Replaced by Boc-, Fmoc-, or Cbz-Protected Alanine Esters


Generic substitution among N-protected alanine tert-butyl esters fails because each amino protecting group dictates a distinct deprotection chemistry that is incompatible with the orthogonal requirements of multistep synthetic sequences. The tosyl group is stable to the acidic conditions (e.g., TFA, HCl/dioxane) that rapidly cleave the Boc group, and it resists the basic conditions (e.g., piperidine) that remove Fmoc, as well as the hydrogenolytic conditions that cleave Cbz [1]. Conversely, tosyl deprotection requires strongly reductive conditions (e.g., Na/naphthalene or Na/NH₃) that leave acid-labile tert-butyl esters and base-labile carbamates intact [2]. This orthogonality is not available from Boc-Ala-OtBu, Fmoc-Ala-OtBu, or Cbz-Ala-OtBu, where the N-protecting group is removed under conditions that would also compromise the tert-butyl ester or other sensitive functionality present in the target molecule. The tosyl/tert-butyl ester pair thus fills a specific niche: it provides a sulfonamide-protected amino function that withstands acidic and basic conditions while the tert-butyl ester serves as a traceless carboxyl protecting group, enabling sequential deprotection not achievable with carbamate-based analogs.

Quantitative Comparator Evidence for tert-Butyl tosyl-DL-alaninate: Head-to-Head and Cross-Study Differentiation


Electrochemical Deprotection: Tosyl vs. Nosyl Requires a More Negative Single Cathodic Step

When subjected to cathodic reduction in dimethylformamide, N-tosyl-protected alanine is reduced in a single cathodic step at −2.4 V/SCE following a two-electron transfer process, whereas N-nosyl-protected alanine is reduced in three cathodic steps with S–N bond cleavage achieved in >60% yield at the significantly less negative potential of −1.10 V/SCE. This direct head-to-head comparison demonstrates that the tosyl group requires more forcing reductive conditions than the nosyl group, providing greater stability toward unwanted electrochemical reduction but demanding a deliberate deprotection strategy. [1]

Electrochemical deprotection Sulfonamide cleavage Amino acid protecting groups

Diastereoselectivity in Aldol Reactions: Tosyl-Alanine tert-Butyl Ester with SnCl₂ Delivers >95% ds vs. ZnCl₂ at 58% ds

In the aldol addition of N-(4-toluenesulfonyl)alanine tert-butyl ester (compound 5) to aldehyde 1, the choice of Lewis acid dramatically alters the diastereomeric outcome. With 2.5 equivalents of SnCl₂, the reaction delivers the major aldol product with a simple diastereoselectivity (a:b) of 81:19 (95% ds for the a isomer) and an induced diastereoselectivity of >99% ds at 88% yield. In stark contrast, with 2.5 equivalents of ZnCl₂, the same substrate and aldehyde yield a nearly non-selective 55:45 mixture of diastereomers (58% ds for a), with only 74% yield. This 37-percentage-point increase in simple diastereoselectivity and a >41-percentage-point improvement in induced diastereoselectivity are directly attributable to the superior chelation control exerted by the tin enolate of the tosyl-protected alanine ester. [1]

Asymmetric aldol reaction Chelated enolate Diastereoselectivity

Sulfonamide Stability Under Multistep Conditions: Tosyl Endures Where Nosyl Degrades

A comprehensive 2023 study on sulfonamide protecting groups concluded that p-toluenesulfonamides (tosyl) are distinguished by their high stability and robustness under diverse reaction conditions, whereas nitrobenzenesulfonamides (nosyl) display limited stability, particularly toward nucleophiles, bases, and reducing agents. The same study reports that tosyl removal is difficult—requiring strong reductive agents—while nosyl is easily cleaved. [1] This class-level comparison is corroborated by earlier findings that nosyl-protected amino acids undergo premature electrochemical reduction in three steps, while tosyl-protected counterparts reduce cleanly in a single step at higher potential [2]. The tert-butyl ester of tosyl-DL-alaninate combines this robust sulfonamide with an acid-labile ester, creating a building block that survives basic, nucleophilic, and mild reducing conditions that would cleave a nosyl group, while still permitting selective carboxyl deprotection with TFA.

Protecting group stability Sulfonamide robustness Multistep synthesis compatibility

Tosyl Group as the Acidic Component in Mitsunobu Reactions for PNA Monomer Synthesis

N-Tosyl-protected amino acid esters, including the alanine derivative, are specifically employed as the acidic component in the Mitsunobu reaction for constructing peptide nucleic acid (PNA) monomer backbones. Falkiewicz et al. (1999) developed a method in 1996 specifically leveraging N-tosyl amino acid esters for this purpose, later modifying it to use o-nitrobenzenesulfonyl (o-NBS) because the tosyl group removal conditions were incompatible with certain functional groups. [1] This application is unique to sulfonamide-protected amino acid esters; standard Boc- or Fmoc-protected alanine esters are not competent acidic components in Mitsunobu couplings due to the differing acidity of the NH proton. The tert-butyl ester further ensures that the carboxyl group remains protected during the Mitsunobu step and can be deprotected orthogonally.

Peptide nucleic acid Mitsunobu reaction PNA monomer backbone

SES vs. Tosyl: Comparable Aldol Selectivity, but Tosyl Offers Crystallinity and Ease of Handling

The 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group has been reported to deliver aldol yields and diastereoselectivities comparable to those of the corresponding tosyl-protected alanine esters. However, the SES group was specifically developed because tosyl is sometimes difficult to remove. [1] Despite this, the tosyl-protected alanine tert-butyl ester and its aldol adducts frequently yield crystalline intermediates (e.g., compound 9a, mp 115–117 °C; compound 12a amenable to X-ray crystallography), which greatly facilitates purification and unambiguous stereochemical assignment. [2] SES-protected analogs are typically oils, making purification and handling more cumbersome. This practical advantage in purification throughput can offset the added effort of tosyl removal in synthesis campaigns where intermediate characterization and purity are critical.

Sulfonamide protecting group comparison Crystallinity Ease of purification

Proven Application Scenarios for tert-Butyl tosyl-DL-alaninate Based on Quantitative Evidence


Highly Diastereoselective Synthesis of β-Hydroxy-α-alkyl-α-amino Acids via Chelated Tin Enolate Aldol Reactions

tert-Butyl tosyl-DL-alaninate is the substrate of choice for synthesizing α-alkylated β-hydroxy amino acids with >95% simple diastereoselectivity and up to >99% induced diastereoselectivity when used with 2.5 equivalents of SnCl₂ as the chelating Lewis acid. [1] This protocol has been validated with both aliphatic and aromatic aldehydes, including highly oxygenated chiral aldehydes, yielding polyhydroxylated amino acid esters in 85–95% yield. The crystalline nature of the resulting tosyl-protected aldol adducts (e.g., 9a, mp 115–117 °C) facilitates purification by recrystallization and unambiguous stereochemical assignment by X-ray crystallography. [2] This scenario is directly inapplicable to ZnCl₂-mediated conditions (which give only 58% ds) and to Boc- or Cbz-protected alanine esters, which do not form chelated enolates of comparable selectivity.

Orthogonal Protection Strategy for Sequential Deprotection in Multistep Peptide Mimetic Synthesis

In synthetic routes requiring the amino group to survive acidic deprotection of a tert-butyl ester (TFA) or Boc group, followed by basic or nucleophilic steps, and finally be removed under reductive conditions, tert-butyl tosyl-DL-alaninate provides an unmatched orthogonal protection profile. [3] The tosyl group withstands the acidic conditions that cleave tert-butyl esters and Boc carbamates, resists piperidine used for Fmoc removal, and is inert to hydrogenolysis conditions used for Cbz cleavage. Only when exposed to strong reducing agents (Na/naphthalene, Na/NH₃, or SmI₂/amine/water) does the tosyl group cleave. This three-dimensional orthogonality (acid-stable, base-stable, hydrogenolysis-stable; reductively labile) is not available from any single-carbamate-protected alanine ester. [4]

PNA Monomer Backbone Construction via Mitsunobu Reaction with N-Tosyl Amino Acid Esters

For laboratories synthesizing peptide nucleic acid (PNA) monomers, N-tosyl amino acid tert-butyl esters serve as the acidic component in Mitsunobu couplings to construct the N-(2-aminoethyl)glycine backbone. [5] The sulfonamide NH is sufficiently acidic (pKa ~10–12) to participate in Mitsunobu activation, a property not shared by carbamate-protected amino acid esters (pKa ~15–16). While the difficult removal of the tosyl group has prompted some groups to adopt the o-nitrobenzenesulfonyl (o-NBS) variant, the tosyl-based protocol remains relevant when the superior stability of the tosyl group is required for synthetic steps preceding the Mitsunobu coupling, and when the final deprotection can be achieved using sodium naphthalenide or samarium(II) iodide/amine/water systems. [4]

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